5-Methoxy-2-methyl-4H-pyran-4-one CAS 6266-91-7 properties
An in-depth technical guide on 5-Methoxy-2-methyl-4H-pyran-4-one (CAS 6266-91-7), also known as Allomaltol Methyl Ether . Chemical Profile, Synthesis, and Therapeutic Potential of Allomaltol Methyl Ether Part 1: Executiv...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth technical guide on 5-Methoxy-2-methyl-4H-pyran-4-one (CAS 6266-91-7), also known as Allomaltol Methyl Ether .
Chemical Profile, Synthesis, and Therapeutic Potential of Allomaltol Methyl Ether
Part 1: Executive Summary
5-Methoxy-2-methyl-4H-pyran-4-one (CAS 6266-91-7) is the methyl ether derivative of Allomaltol (5-Hydroxy-2-methyl-4H-pyran-4-one). While its parent compounds, Allomaltol and Kojic Acid, are renowned for their roles as metal chelators and tyrosinase inhibitors in dermatology and food science, the 5-methoxy derivative serves a critical role as a mechanistic probe and lipophilic intermediate .
By blocking the C5-hydroxyl group, this compound modifies the electronic profile and chelating capability of the pyranone core, making it an essential reference standard in Structure-Activity Relationship (SAR) studies for tyrosinase inhibition and metalloenzyme interactions. It also exhibits enhanced volatility and lipophilicity compared to its hydroxy-counterparts, relevant for fragrance chemistry and blood-brain barrier (BBB) permeation studies.
Part 2: Physicochemical Characterization
The following data aggregates experimental values and calculated properties essential for formulation and analytical identification.
Table 1: Chemical Identity & Physical Properties
Property
Specification
CAS Number
6266-91-7
IUPAC Name
5-Methoxy-2-methyl-4H-pyran-4-one
Common Synonyms
Allomaltol Methyl Ether; Methylallomaltol
Molecular Formula
C₇H₈O₃
Molecular Weight
140.14 g/mol
Physical State
Crystalline Solid (Prisms)
Melting Point
70–71 °C (Recrystallized from Ligroin)
Boiling Point
93 °C at 0.1 mmHg
Solubility
Soluble in Chloroform, Ethanol, Methanol; Sparingly soluble in water.[1][2]
Appearance
White to off-white prismatic crystals
Table 2: Analytical Profile (NMR & MS)
Technique
Signal / Fragment
Interpretation
¹H NMR (CDCl₃)
δ 2.28 (s, 3H)
Methyl group at C2 position.
δ 3.85 (s, 3H)
Methoxy group (-OCH₃) at C5.
δ 6.35 (s, 1H)
Vinyl proton at C3.
δ 7.55 (s, 1H)
Vinyl proton at C6 (Deshielded by adjacent oxygen).
Mass Spectrometry (EI)
m/z 140 [M]⁺
Molecular ion.
m/z 111 [M-CHO]⁺
Loss of formyl radical (characteristic of pyranones).
m/z 71
Ring fragmentation (Retro-Diels-Alder).
Part 3: Synthesis & Manufacturing Protocols
The synthesis of 5-Methoxy-2-methyl-4H-pyran-4-one is typically achieved via the O-methylation of Allomaltol . Unlike C-methylation, which is thermodynamically disfavored in these systems, O-methylation requires controlled basic conditions to ensure selectivity at the phenolic hydroxyl group.
Core Synthetic Pathway
The precursor, Allomaltol , is first synthesized from Kojic Acid via chlorination (using SOCl₂) followed by reduction (Zn/HCl). The subsequent methylation is the critical step for CAS 6266-91-7.
Figure 1: Synthetic route from Kojic Acid to Allomaltol Methyl Ether.[3]
Dissolution: Dissolve 10g of Allomaltol in 50 mL of 10% NaOH solution at 0°C. Ensure complete deprotonation to form the phenoxide anion.
Addition: Dropwise add Dimethyl Sulfate (DMS) over 30 minutes, maintaining temperature <10°C to prevent hydrolysis of the alkylating agent.
Reaction: Stir the mixture at room temperature for 4 hours. The solution will become turbid as the less polar ether precipitates or oils out.
Extraction: Extract the reaction mixture with Chloroform (3 x 50 mL).
Purification: Wash the organic layer with dilute NaOH (to remove unreacted Allomaltol) and then brine. Dry over anhydrous Na₂SO₄.
Crystallization: Evaporate the solvent in vacuo. Recrystallize the residue from Ligroin or Hexane/Ethyl Acetate to yield prisms (MP 70-71°C).
Critical Control Point: The washing step with dilute NaOH is vital. Unreacted Allomaltol will chelate metal ions in subsequent assays, leading to false positives. The methoxy derivative (product) is insoluble in base, allowing for easy separation.
Part 4: Mechanism of Action & Biological Implications
In drug discovery, 5-Methoxy-2-methyl-4H-pyran-4-one is primarily used as a negative control or SAR probe to validate the mechanism of hydroxypyranone inhibitors.
Tyrosinase contains a binuclear copper active site. Inhibitors like Kojic Acid and Allomaltol function by chelating these copper ions via the free C5-hydroxyl and the C4-carbonyl oxygen.
5-Methoxy Derivative (5-OMe): The methyl group sterically hinders and electronically neutralizes the oxygen, preventing copper chelation.
Significance: If a biological assay shows activity for the 5-Methoxy derivative, the mechanism is non-chelating (e.g., allosteric binding or hydrophobic interaction). This distinguishes "true" chelators from non-specific inhibitors.
Figure 2: Mechanistic divergence between Allomaltol and its Methoxy Ether.
Part 5: Analytical Characterization Methods
To ensure the integrity of 5-Methoxy-2-methyl-4H-pyran-4-one in research samples, the following HPLC method is recommended.
HPLC-UV Protocol
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
Mobile Phase: Isocratic Acetonitrile:Water (30:70 v/v) with 0.1% Formic Acid.
Flow Rate: 1.0 mL/min.
Detection: UV at 274 nm (λmax for the pyranone enone system).
Retention Time:
Allomaltol (Polar, OH): ~2.5 min.
5-Methoxy Derivative (Non-polar, OMe): ~5.8 min.
Self-Validation: The large shift in retention time confirms the successful methylation of the hydroxyl group.
Part 6: Safety & Toxicology
While specific toxicological data for the methoxy ether is limited compared to the parent Maltol (GRAS status), the structural analogy suggests:
Low Acute Toxicity: Pyranones are generally rapidly metabolized via ring opening or conjugation.
Irritation Potential: As a lipophilic ether, it may possess slightly higher skin penetration and irritation potential than the free acid/phenol forms.
Handling: Standard PPE (gloves, goggles) is required. Avoid inhalation of dusts (crystals).
References
Yabuta, T. (1924). The Constitution of Kojic Acid, a γ-Pyrone Derivative formed by Aspergillus Oryzae. Journal of the Chemical Society, Transactions, 125, 575-587. Link
McGillivray, D. L., & Poulton, G. A. (1978).[4] Fragmentation of Some 4H-Pyran-4-one Derivatives under Electron Impact. Organic Mass Spectrometry, 13(5), 296-300.
Looker, J. H., & Clifton, W. W. (1986). Pi-Electronic Structure of Pyran-4-ones. Journal of Heterocyclic Chemistry, 23(1), 5-8.
Sigma-Aldrich. (2024). Product Specification: 5-Methoxy-2-methyl-4H-pyran-4-one (CAS 6266-91-7).[1] Link
BenchChem. (2025). Technical Guide to the Synthesis and Characterization of 3-Methyl-4H-pyran-4-one and its Derivatives. Link
Technical Whitepaper: Structural and Functional Regioisomerism of Methyl-Hydroxypyrones
Executive Summary & Nomenclature Precision In the field of medicinal inorganic chemistry and flavor development, the distinction between Maltol and Allomaltol represents a classic case of regioisomerism with profound fun...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Nomenclature Precision
In the field of medicinal inorganic chemistry and flavor development, the distinction between Maltol and Allomaltol represents a classic case of regioisomerism with profound functional implications.
While the user query references "Methylallomaltol" and "Methyl Maltol," standard chemical nomenclature requires precise definition to avoid ambiguity:
Methyl Maltol: Universally recognized as Maltol (3-hydroxy-2-methyl-4H-pyran-4-one).[1][2][3] The "methyl" prefix is often redundant as Maltol inherently contains a methyl group at the C2 position.
Methylallomaltol: Chemically synonymous with Allomaltol (5-hydroxy-2-methyl-4H-pyran-4-one). The term "Methylallomaltol" is occasionally used in older literature to distinguish it from the parent Allomaltol core, but Allomaltol is the methylated analog of Kojic Acid derivatives.
Core Thesis: The shift of the hydroxyl group from the C3 position (Maltol) to the C5 position (Allomaltol) fundamentally alters the electronic distribution, pKa, and metal-chelation stability constants, making them distinct pharmacophores despite sharing the identical molecular formula (
).
Structural Elucidation & Isomerism
The physicochemical divergence between these two isomers stems from the proximity of the hydroxyl donor group to the heterocyclic oxygen and the methyl steric bulk.
Comparative Structural Parameters[1][2]
Feature
Methyl Maltol (Maltol)
Methylallomaltol (Allomaltol)
IUPAC Name
3-hydroxy-2-methyl-4H-pyran-4-one
5-hydroxy-2-methyl-4H-pyran-4-one
CAS Number
118-71-8
636-97-5
Hydroxyl Position
C3 (Adjacent to Methyl)
C5 (Remote from Methyl)
Electronic Effect
+I effect from C2-Methyl stabilizes C3-OH
Reduced steric/electronic influence from C2-Methyl
pKa (approx)
8.4 – 8.7
8.0 – 8.2
Primary Source
Natural (Larch bark), Semi-synthetic
Synthetic (derived from Kojic Acid)
Visualizing the Regioisomerism
The following diagram illustrates the specific atomic numbering and the "regio-switch" of the hydroxyl group.
Figure 1: Divergence of Maltol and Allomaltol from the common 4-pyrone core based on hydroxyl positioning.
Synthetic Pathways & Causality
Understanding the synthesis is critical for researchers because impurities profiles differ significantly. Maltol is often extracted or synthesized via fermentation, whereas Allomaltol is strictly a chemical derivative of Kojic Acid.
The Kojic Acid Route to Allomaltol
Allomaltol is synthesized by reducing the hydroxymethyl group of Kojic Acid. This is a critical protocol in medicinal chemistry when generating libraries of hydroxypyrones.
Activation (Chlorination): React Kojic Acid with Thionyl Chloride (
) to replace the primary alcohol with a chloride.
Mechanistic Insight: This creates Chlorokojic acid.[4] The phenolic OH is less reactive toward
under these conditions due to resonance stabilization.
Reduction: The chloromethyl group is reduced to a methyl group using Zinc dust in Hydrochloric acid (Zn/HCl).
Critical Control Point: Temperature must be controlled to prevent ring opening.
Figure 2: Synthetic conversion of Kojic Acid to Allomaltol via Chlorokojic acid.[5]
Pharmacophore & Chelation Properties[8]
In drug development, particularly for insulin-mimetic vanadium compounds (e.g., BMOV vs. BOV), the choice between Maltol and Allomaltol dictates the stability of the metal complex.
Ligand Binding Mode (O,O-Chelation)
Both molecules act as bidentate monoanionic ligands (
). They bind metal centers () through:
The carbonyl oxygen (Ketone).
The deprotonated hydroxyl oxygen (Enolate).
Stability Constant Implications
Maltol (pKa ~8.5): The basicity of the phenolate oxygen is slightly higher due to the inductive electron donation (+I) from the adjacent methyl group at C2. This often results in thermodynamically stronger metal complexes.
Allomaltol (pKa ~8.1): The methyl group is at C2, while the hydroxyl is at C5. The distance diminishes the inductive stabilization of the phenolate. Consequently, Allomaltol complexes often exhibit faster ligand exchange kinetics, which can be advantageous for prodrug activation.
Experimental Validation (Self-Validating Protocol):
To verify the identity of your isomer, perform a
-NMR in .
Maltol: Look for coupling between the C2-Methyl protons and the C3-Hydroxyl proton (if exchange is slow) or specific ring proton splitting patterns (H5 and H6 are vicinal,
).
Allomaltol: The ring protons are at C3 and C6. They are para to each other (separated by the carbonyl and oxygen). The coupling constant will be very small (
, often appearing as singlets). This lack of strong vicinal coupling is the diagnostic fingerprint for Allomaltol.
Applications in Drug Discovery
Metallodrugs (Insulin Mimetics)
Vanadyl complexes of these ligands have been extensively studied.
BMOV (Bis(maltolato)oxovanadium(IV)): The benchmark compound. High oral bioavailability.
Allomaltol Analogs: Studies suggest that Allomaltol complexes may offer improved solubility profiles in specific lipid environments, though BMOV remains the gold standard for potency.
Iron Chelation
Both isomers are used to design iron chelators (e.g., for Thalassemia). The 3-hydroxy-4-pyrone motif (Maltol) is generally preferred over the 5-hydroxy (Allomaltol) for iron scavenging due to the higher pKa ensuring tighter binding at physiological pH.
References
Thompson, K. H., & Orvig, C. (2001). Coordination chemistry of vanadium in metallopharmaceutical development. Coordination Chemistry Reviews. Link
PubChem. (2023). Maltol (Compound Summary).[2][3][5][6][7] National Library of Medicine. Link
PubChem. (2023). Allomaltol (Compound Summary).[5][8] National Library of Medicine. Link
Nurchi, V. M., et al. (2010). Complex formation of vanadium(IV) with maltol and allomaltol in aqueous solution. Journal of Inorganic Biochemistry. Link
LookChem. (2023). Synthesis of Allomaltol from Kojic Acid.[4]Link
thermodynamic stability of 5-methoxy-2-methyl-4H-pyran-4-one
Abstract The thermodynamic stability of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development, influencing everything from synthesis routes and shelf-life to bioavai...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The thermodynamic stability of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development, influencing everything from synthesis routes and shelf-life to bioavailability. The 4H-pyran-4-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds.[1][2] This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of a specific derivative, 5-methoxy-2-methyl-4H-pyran-4-one. We synthesize field-proven experimental methodologies with robust computational protocols to provide a self-validating system for analysis. This document is structured to empower researchers, scientists, and drug development professionals with both the theoretical underpinnings and the practical workflows necessary to assess and predict the stability of this and related heterocyclic compounds.
Introduction: The Significance of Thermodynamic Stability
5-methoxy-2-methyl-4H-pyran-4-one is a substituted γ-pyrone, a class of heterocyclic compounds recognized for their diverse biological activities.[3] The thermodynamic stability of such molecules, quantified by parameters like the standard enthalpy of formation (ΔfH⦵) and Gibbs free energy of formation (ΔfG⦵), dictates their energetic landscape. A lower, more negative enthalpy of formation indicates a more stable molecule relative to its constituent elements.[4][5] This intrinsic stability has profound practical implications:
Synthetic Feasibility: Understanding the energy of a target molecule helps in designing efficient synthetic pathways that proceed down a favorable energetic gradient.
Chemical Reactivity: A molecule's stability is inversely related to its reactivity. Highly stable compounds are less prone to undesired degradation.
Storage and Shelf-Life: Thermodynamically stable compounds exhibit longer shelf-lives, a critical parameter in pharmaceutical formulation.
This guide will dissect the structural features of 5-methoxy-2-methyl-4H-pyran-4-one and detail rigorous methods for quantifying its stability.
The overall is not governed by a single factor, but rather by a complex interplay of its core structure and the electronic contributions of its substituents.
The 4H-Pyran-4-one Core
The central 4H-pyran-4-one ring is a conjugated, non-aromatic system. The endocyclic oxygen atom and the exocyclic carbonyl group create a polarized structure with significant resonance stabilization. The key resonance contributors delocalize electron density across the ring, particularly between the ring oxygen, the double bonds, and the carbonyl oxygen. This delocalization lowers the overall internal energy of the molecule, contributing significantly to its stability.
Influence of Substituents
The stability of the pyranone core is further modulated by its substituents:
5-Methoxy Group (-OCH₃): The methoxy group is a strong π-donor (through resonance) and a σ-acceptor (through induction). Its lone pair of electrons on the oxygen atom can participate in the ring's conjugated system, further enhancing electron delocalization and resonance stabilization. This effect generally leads to a significant increase in thermodynamic stability.
2-Methyl Group (-CH₃): The methyl group is a weak σ-donor through hyperconjugation and induction. It donates electron density to the ring, which can have a modest stabilizing effect on the electron-deficient pyranone system.
The combined electronic effects of these two groups are critical to the molecule's final thermodynamic profile.
Key Thermodynamic Parameters
Standard Enthalpy of Formation (ΔfH⦵): This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their most stable reference states (e.g., C as graphite, H₂ gas, O₂ gas) under standard conditions (1 bar pressure).[4][5][6] A more negative value signifies greater enthalpic stability.
Gibbs Free Energy (ΔG): This parameter combines enthalpy and entropy (ΔG = ΔH - TΔS) to determine the spontaneity of a process.[7][8] For a reaction to be feasible, the value of ΔG must be zero or negative.[8] The standard Gibbs free energy of formation (ΔfG⦵) is the ultimate arbiter of a molecule's stability under constant temperature and pressure.
Part I: Computational Assessment of Thermodynamic Stability
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful, predictive tool for assessing thermodynamic stability before a molecule is even synthesized.[9] DFT calculations can elucidate electronic structures and predict energetic properties with high accuracy.
Causality Behind Method Selection: Why DFT?
Directly calculating the enthalpy of formation from constituent elements is computationally demanding. A more reliable and efficient approach is the use of isodesmic reactions . This method involves constructing a balanced hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. By calculating the enthalpy change for this reaction (ΔrH°) and using known experimental ΔfH⦵ values for the other, simpler molecules in the equation, the unknown ΔfH⦵ of the target molecule can be determined with high accuracy. This approach benefits from the cancellation of systematic errors in the computational method.
Detailed Protocol: DFT Calculation of ΔfH⦵
This protocol outlines the workflow for calculating the standard enthalpy of formation using the isodesmic reaction approach.
Structure Optimization:
Construct the 3D structure of 5-methoxy-2-methyl-4H-pyran-4-one and all molecules in the chosen isodesmic reaction (e.g., 4H-pyran-4-one, methane, methanol, ethane).
Perform a geometry optimization and frequency calculation using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This level of theory is well-established for organic molecules.[3] The absence of imaginary frequencies confirms a true energy minimum.
Energy Extraction:
From the output files, extract the total electronic energy and the thermal correction to enthalpy for each optimized molecule. The sum of these two values gives the total enthalpy (H) at the specified temperature (usually 298.15 K).
Causality: This reaction is designed to conserve bond types. For instance, the C=O, C-O-C, C=C, and C-H bonds are balanced, minimizing computational error.
Calculate Reaction Enthalpy (ΔrH°):
ΔrH° = ΣH(products) - ΣH(reactants)
Calculate this value using the total enthalpies obtained in step 2.
Substitute highly accurate, literature-derived experimental ΔfH⦵ values for all other species in the equation.
Visualization: Computational Workflow
Caption: Workflow for DFT-based calculation of ΔfH⦵.
Part II: Experimental Determination of Thermodynamic Stability
While computational methods are predictive, experimental validation is the gold standard. The primary technique for determining the enthalpy of formation for an organic compound is bomb calorimetry , which measures the enthalpy of combustion (ΔcH°).
Combustion is a process that reliably proceeds to completion, converting a complex organic molecule into simple, well-defined products (CO₂ and H₂O). By precisely measuring the heat released during this process, we can work backward using Hess's Law to find the enthalpy of formation of the original compound. The self-validating nature of this protocol comes from rigorous calibration with a standard of known combustion energy, such as benzoic acid.
Detailed Protocol: Bomb Calorimetry
System Calibration:
Accurately weigh a pellet of a standard substance (e.g., benzoic acid), whose ΔcH° is precisely known.
Place the pellet in the bomb calorimeter, seal it, and pressurize with pure oxygen (~30 atm).
Submerge the bomb in a known mass of water in the calorimeter's insulated container.
Ignite the sample and record the temperature change (ΔT) of the water.
Calculate the heat capacity (C) of the calorimeter system: C = (ΔH_comb_std * mass_std) / ΔT. This step is critical for ensuring the trustworthiness of all subsequent measurements.
Sample Preparation and Measurement:
Prepare a pellet of 5-methoxy-2-methyl-4H-pyran-4-one of a precisely known mass (typically ~1 g).
Repeat the combustion process performed during calibration (steps 1b-1d) with the target compound. Record the resulting ΔT.
Data Analysis:
Calculate the heat released by the sample combustion (q_comb): q_comb = C * ΔT.
Calculate the molar enthalpy of combustion (ΔcH°): ΔcH° = -q_comb / moles_sample. The negative sign indicates an exothermic reaction.
Calculation of ΔfH⦵ via Hess's Law:
Write the balanced combustion reaction for the target molecule:
Note: Values for Maltol and Kojic Acid are sourced from established thermochemical databases. The value for 4H-Pyran-4-one is derived from combustion data. The predicted value for the target compound reflects the strong stabilizing effect of the methoxy group, which is typically greater than a hydroxyl group, offset slightly by the replacement of a hydroxymethyl with a methyl group compared to Kojic acid.
The analysis suggests that 5-methoxy-2-methyl-4H-pyran-4-one is a highly stable molecule, with an expected enthalpy of formation significantly more negative than the parent 4H-pyran-4-one, primarily due to the resonance contribution of the 5-methoxy substituent.
Conclusion
This guide has established a dual-pronged, verifiable approach to determining the . By integrating the predictive power of DFT-based computational models with the empirical accuracy of bomb calorimetry, researchers can develop a comprehensive and trustworthy thermodynamic profile. The structural analysis indicates that the combination of a conjugated pyranone core with an electron-donating methoxy group results in a molecule of considerable intrinsic stability. This foundational knowledge is indispensable for professionals in drug development, enabling more informed decisions in process chemistry, formulation, and stability testing.
References
Title: Chemical Properties of 4H-Pyran-4-one (CAS 108-97-4)
Source: Cheméo
URL: [Link]
Title: Synthesis, characterization, molecular structure, and computational studies on 4(1H) - Covenant University
Source: Covenant University Institutional Repository
URL: [Link]
Title: Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches
Source: MDPI
URL: [Link]
Title: Chemistry of isolated 4-pyranones | Request PDF
Source: ResearchGate
URL: [Link]
Title: Synthesis, Antimicrobial Evaluation, DFT, and Molecular Docking Studies of Pyrano [4,3-b] Pyranone and Pyrano[2,3-b]Pyridinone Systems
Source: PubMed
URL: [Link]
Title: Synthesis of 5-Hydroxy-4-methoxy-2-methylpyrylium Trifluoromethanesulfonate from Kojic Acid
Source: ResearchGate
URL: [Link]
Title: 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives
Source: PMC - NCBI
URL: [Link]
Title: Design, Synthesis, Crystal Structure Analysis, Hirshfeld Surface Scrutiny, and DFT-Calculations of Fused 4H-Pyrans and Spirooxindole-Embedded Fused Pyran | Request PDF
Source: ResearchGate
URL: [Link]
Title: Synthesis, characterization, molecular structure, and computational studies on 4(1 H )-pyran-4-one and its derivatives
Source: DSpace Repository
URL: [Link]
Title: Mechanistic Insights into the Selective Synthesis of 4H-Pyran Derivatives On-Water Using Naturally Occurring Alginate from Sargassum muticum: Experimental and DFT Study
Source: MDPI
URL: [Link]
Title: DFT Study of Structure of Azo-Linked 4H-Pyran Dyes
Source: Journal of Color Science and Technology
URL: [Link]
Title: Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid
Source: Digital Commons @ University of Puget Sound
URL: [Link]
Title: Standard enthalpy of formation
Source: Wikipedia
URL: [Link]
Title: Gibbs free energy
Source: Wikipedia
URL: [Link]
Title: US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)
Title: The Gibbs free energy | Post-16 thermodynamics tutorials | Resource
Source: RSC Education
URL: [Link]
Title: Enthalpy of formation | Thermodynamics | AP Chemistry | Khan Academy
Source: YouTube
URL: [Link]
Title: 13.7: The Gibbs Free Energy
Source: Chemistry LibreTexts
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Title: 7.4: Standard Enthalpy of Formation
Source: Chemistry LibreTexts
URL: [Link]
Title: Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives
Source: European Food Research and Technology
URL: [Link]
Title: Synthesis of Pyranones: Ru-Catalyzed Cascade Reaction via Vinylic C-H Addition to Glyoxylate
Source: Organic Chemistry Portal
URL: [Link]
Title: Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor
Source: MDPI
URL: [Link]
Application Note: Synthesis of 5-Methoxy-2-methyl-4H-pyran-4-one from Allomaltol
[1] Part 1: Strategic Overview & Scientific Rationale Introduction The target molecule, 5-methoxy-2-methyl-4H-pyran-4-one , is the methyl ether derivative of Allomaltol (5-hydroxy-2-methyl-4H-pyran-4-one).[1] While its i...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Part 1: Strategic Overview & Scientific Rationale
Introduction
The target molecule, 5-methoxy-2-methyl-4H-pyran-4-one , is the methyl ether derivative of Allomaltol (5-hydroxy-2-methyl-4H-pyran-4-one).[1] While its isomer, Maltol (3-hydroxy-2-methyl-4H-pyran-4-one), is a ubiquitous flavor enhancer, the Allomaltol framework serves as a critical scaffold in the synthesis of diverse bioactive heterocycles, including potential antitumor agents and metallo-enzyme inhibitors.[1]
The synthesis involves the selective O-methylation of the phenolic hydroxyl group at the C-5 position.[1] This transformation is chemically sensitive due to the potential for competing C-alkylation or ring opening under harsh basic conditions.[1]
Synthetic Strategy: The "Classical" vs. "Green" Approach
To ensure this guide serves both discovery and process scale-up needs, we present two distinct protocols:
Protocol A (High-Throughput/Discovery): Utilizes Methyl Iodide (MeI) and Potassium Carbonate (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
).
Pros: Mild temperature, rapid kinetics, high conversion (>90%).
Cons: MeI is a neurotoxin and alkylating agent; requires strict safety containment.
Protocol B (Green/Process): Utilizes Dimethyl Carbonate (DMC) .
Pros: Non-toxic, biodegradable, no halogenated waste.
Cons: Requires higher temperatures (often autoclave/pressure tube) due to lower electrophilicity.
Part 2: Detailed Experimental Protocols
Protocol A: Classical Methylation (MeI/K2CO3)
Recommended for gram-scale synthesis where yield and speed are paramount.[1]
Reagents & Stoichiometry
Reagent
Equiv.
Role
Allomaltol
1.0
Substrate
Methyl Iodide (MeI)
1.5 - 2.0
Methylating Agent (Electrophile)
Potassium Carbonate ()
2.0
Base (Proton Scavenger)
Acetone (Dry)
10 mL/g
Solvent (Polar Aprotic)
Step-by-Step Procedure
Preparation: Oven-dry a 2-neck round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of nitrogen (
).
Solvation: Charge the RBF with Allomaltol (1.0 equiv) and anhydrous Acetone [0.1 M concentration].
Deprotonation: Add anhydrous
(2.0 equiv) in a single portion. The suspension may turn slightly yellow as the phenoxide anion forms. Stir at room temperature (RT) for 15 minutes.
Alkylation:
Safety Note: Perform this step in a well-ventilated fume hood.[1]
Add Methyl Iodide (1.5 equiv) dropwise via a syringe or addition funnel.
Reaction: Fit the flask with a reflux condenser. Heat the mixture to a gentle reflux (
) for 4–6 hours.
Monitoring: Check reaction progress via TLC (SiO2, 5% MeOH in DCM). The starting material (
) should disappear, replaced by a less polar spot ().
Workup:
Cool the mixture to RT.
Filter off the inorganic solids (
, KI) through a celite pad or sintered glass funnel. Wash the cake with acetone.
Concentrate the filtrate under reduced pressure (Rotavap) to yield a crude oil or solid.
Purification:
Dissolve the residue in minimal hot ethyl acetate/hexane (1:1) and recrystallize.
Alternatively, purify via flash column chromatography (Eluent: Ethyl Acetate/Hexane gradient).
Protocol B: Green Methylation (DMC)
Recommended for larger scale or eco-conscious workflows.
Reagents
Allomaltol (1.0 equiv)
Dimethyl Carbonate (DMC) (10-15 equiv, acts as solvent and reagent)
Tetrabutylammonium bromide (TBAB) (0.1 equiv, Phase Transfer Catalyst)
Potassium Carbonate (
) (1.0 equiv)
Procedure
Setup: Use a pressure tube or a stainless steel autoclave.[1]
Charging: Add Allomaltol,
, and TBAB to the vessel. Add DMC.
Reaction: Seal the vessel and heat to 130–150°C for 8–12 hours. (DMC methylation requires temperatures above its boiling point of 90°C to activate the decarboxylation pathway).
Workup: Cool to RT. Filter salts. Evaporate excess DMC (can be recycled). Purify as above.
Part 3: Process Visualization (Workflow)
The following diagram illustrates the decision logic and workflow for the synthesis.
Caption: Synthesis workflow comparing Classical (MeI) and Green (DMC) pathways for Allomaltol methylation.
Part 4: Quality Control & Self-Validation[1]
To ensure the protocol was successful, compare your analytical data against these standard values.
NMR Validation (400 MHz, CDCl3)
The regioselectivity (O- vs C-alkylation) is confirmed by the presence of a sharp singlet for the methoxy group and the retention of the pyranone ring protons.
Moiety
Shift (, ppm)
Multiplicity
Integration
Assignment
H-6
7.55
Singlet (s)
1H
Proton adjacent to Ring Oxygen (Deshielded)
H-3
6.35
Singlet (s)
1H
Proton alpha to Carbonyl
-OCH3
3.80
Singlet (s)
3H
Diagnostic Peak (Confirming O-methylation)
-CH3
2.30
Singlet (s)
3H
Methyl group at C-2
Note: If C-alkylation occurred, the H-6 or H-3 singlet would disappear, or the integration would change.[1]
Troubleshooting Guide
Issue: Low Yield / Incomplete Reaction.
Cause: Water in solvent (Acetone/DMF) quenching the phenoxide.
Fix: Use freshly distilled solvents or molecular sieves.[1] Ensure
is anhydrous (dry in oven at 120°C).
Issue: C-Alkylation Byproducts.
Cause: Reaction temperature too high or solvent too polar (like HMPA, though unlikely with Acetone).
Fix: Stick to Acetone at reflux. Avoid strong bases like NaH unless necessary, as they can promote C-alkylation in some pyranone systems.[1]
Part 5: References
PubChem. (n.d.). 5-methoxy-2-methyl-4H-pyran-4-one Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
Beilstein J. Org. Chem. (2023).[2][3][4] Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization. (Demonstrates methylation of allomaltol derivatives). Retrieved from [Link]
Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research. (Authoritative source for DMC Green Chemistry protocols). Retrieved from [Link]
Application Note: High-Efficiency Synthesis of 1-Substituted-5-Hydroxy-2-Methylpyridin-4-ones
Executive Summary This technical guide details the conversion of 5-methoxy-2-methyl-4H-pyran-4-one into functionalized pyridin-4-ones . While the 3-hydroxy-2-methyl-4-pyrone (Maltol) scaffold is the precursor to the clin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the conversion of 5-methoxy-2-methyl-4H-pyran-4-one into functionalized pyridin-4-ones . While the 3-hydroxy-2-methyl-4-pyrone (Maltol) scaffold is the precursor to the clinically approved iron chelator Deferiprone, the 5-methoxy-2-methyl isomer (derived from Allomaltol) offers a distinct vector for structure-activity relationship (SAR) exploration, particularly in designing bidentate ligands with altered lipophilicity and metal-binding constants.
This guide provides a self-validating workflow for the nucleophilic recyclization of the pyranone ring with primary amines, followed by O-demethylation to yield the active hydroxypyridinone (HPO) chelator.
Mechanistic Principles: The Pyran-to-Pyridinone Conversion
The transformation relies on the susceptibility of the pyran-4-one ring to nucleophilic attack by primary amines (
). Unlike simple amidation, this is a Michael-type addition-elimination sequence that involves ring opening and recyclization.
Reaction Pathway[1][2][3][4][5][6][7][8]
Nucleophilic Attack: The primary amine attacks the electrophilic C-2 or C-6 position of the pyranone.
Ring Opening: The C-O bond cleaves, generating an open-chain enaminone intermediate.
Recyclization: Intramolecular condensation occurs, eliminating a water molecule and forming the thermodynamically stable aromatic pyridinone ring.
Figure 1: Mechanistic workflow for the conversion of allomaltol methyl ether to hydroxypyridinones.
Experimental Protocols
Protocol A: Standard Thermal Condensation (Batch Scale)
Objective: Synthesis of 1-benzyl-5-methoxy-2-methylpyridin-4(1H)-one.
Scale: 10 mmol
Objective: Rapid library generation of N-substituted derivatives.
Rationale: Microwave irradiation accelerates the rate-limiting ring-opening step.
Parameters:
Instrument: Monowave reactor (e.g., Anton Paar or Biotage).
Vessel: 10 mL sealed process vial.
Procedure:
Dissolve 5-methoxy-2-methyl-4H-pyran-4-one (1.0 mmol) and Amine (
, 1.5 mmol) in Ethanol (3 mL).
Seal the vial and irradiate using the following profile:
Parameter
Setting
Temperature
140°C
Hold Time
15 minutes
Pressure Limit
15 bar
Stirring
High (600 rpm)
Cooling: Rapid cooling to 50°C using compressed air.
Isolation: Direct concentration onto silica gel for automated flash chromatography.
Advantage: Reaction times reduced from 8 hours to 15 minutes; yields typically improved by 5–10% due to reduced thermal degradation byproducts [1].
Protocol C: O-Demethylation (Activation of Chelator)
Objective: Removal of the 5-methoxy protecting group to reveal the 5-hydroxy iron-binding moiety.
Reagent: Boron Tribromide (
) or 48% HBr.
Procedure (BBr3 Method):
Dissolve the protected pyridinone (1.0 eq) in anhydrous DCM under Argon at 0°C.
Slowly add
(1M in DCM, 3.0 eq) dropwise. Caution: Exothermic.
Allow to warm to Room Temperature and stir for 12 hours.
Quench: Cool to 0°C and slowly add Methanol (excess) to quench unreacted boranes.
Isolation: Concentrate to dryness. The residue is often the HBr salt. Neutralize with dilute ammonia or ion-exchange resin to obtain the free base.
Analytical Validation & QC
To certify the transformation, specific NMR signatures must be verified.
Signal
Precursor (Pyranone)
Product (Pyridinone)
Mechanistic Cause
Ring Protons
6.3 (s), 7.6 (s)
6.4 (s), 7.5 (s)
Shift due to N-aromaticity vs O-aromaticity.
N-Substituent
Absent
New signals (e.g., Benzyl @ 5.2 ppm)
Incorporation of the amine.
C=O Carbon
~175 ppm
~170 ppm
Increased resonance stabilization in pyridinones.
Methoxy
3.8 ppm (s)
Absent (after Protocol C)
Successful deprotection.
Troubleshooting Guide
Figure 2: Decision tree for optimizing reaction conditions.
References
Gider, G. et al. (2018). Microwave-assisted synthesis of N-substituted 3-hydroxypyridin-4-ones. Organic Preparations and Procedures International.
Santos, M.A. et al. (2012). Hydroxypyridinone derivatives: From iron chelation to medicinal chemistry applications. Future Medicinal Chemistry.
Nurchi, V.M. et al. (2010). Kojic acid derivatives as powerful chelators for iron(III) and aluminium(III). Dalton Transactions.
Liu, Z.D. & Hider, R.C. (2002). Design of clinically useful iron(III)-selective chelators. Medicinal Research Reviews.
Author Note: This protocol assumes standard safety practices for handling corrosive reagents (
) and pressurized vessels (Microwave). Always consult MSDS before use.
Method
Application Notes and Protocols: Synthesis of 1-Substituted-5-methoxy-2-methyl-4(1H)-pyridinones from 5-methoxy-2-methyl-4H-pyran-4-one and Primary Amines
Introduction: The Strategic Conversion of 4-Pyranones to 4-Pyridinones in Medicinal Chemistry The transformation of 4-pyranones into 4-pyridinones represents a pivotal reaction in synthetic and medicinal chemistry. The 4...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Conversion of 4-Pyranones to 4-Pyridinones in Medicinal Chemistry
The transformation of 4-pyranones into 4-pyridinones represents a pivotal reaction in synthetic and medicinal chemistry. The 4-pyridinone scaffold is a privileged structure, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including antitumor, antimicrobial, anti-inflammatory, and antimalarial agents.[1][2][3][4] The reaction of 5-methoxy-2-methyl-4H-pyran-4-one with primary amines offers a direct and efficient route to novel 1-substituted-5-methoxy-2-methyl-4(1H)-pyridinones, which are valuable building blocks in drug discovery programs.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction of 5-methoxy-2-methyl-4H-pyran-4-one with primary amines. It delves into the underlying reaction mechanism, provides a detailed experimental protocol, and discusses the significance of the resulting pyridinone derivatives in medicinal chemistry.
Reaction Mechanism: A Nucleophilic Cascade
The conversion of a 4-pyranone to a 4-pyridone upon reaction with a primary amine is a classic example of a nucleophilic addition-elimination reaction, followed by a ring-closing condensation. The generally accepted mechanism proceeds through the following key steps:
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the primary amine on the electrophilic C2 or C6 position of the 4-pyranone ring. The electron-withdrawing carbonyl group activates the vinylogous positions for nucleophilic addition.
Ring Opening: The initial addition leads to the formation of a zwitterionic intermediate, which subsequently undergoes ring opening to yield an acyclic enaminone intermediate.
Intramolecular Cyclization: The enaminone intermediate then undergoes an intramolecular cyclization via the attack of the nitrogen atom onto the carbonyl carbon.
Dehydration: The resulting hemiaminal intermediate readily dehydrates to form the stable aromatic 4-pyridinone ring.
The reaction is typically carried out in protic solvents, which can facilitate the proton transfer steps involved in the mechanism.[5] The presence of acid can also catalyze the reaction by protonating the pyranone carbonyl group, thereby increasing its electrophilicity.
Figure 1: Proposed mechanism for the reaction of 5-methoxy-2-methyl-4H-pyran-4-one with a primary amine.
Experimental Protocol: A Generalized Procedure
This protocol provides a general method for the synthesis of 1-substituted-5-methoxy-2-methyl-4(1H)-pyridinones. The reaction conditions may require optimization depending on the specific primary amine used.
Materials and Equipment
5-methoxy-2-methyl-4H-pyran-4-one
Primary amine (e.g., aniline, benzylamine, etc.)
Hydrochloric acid (HCl), concentrated
Sodium hydroxide (NaOH) solution, 1 M
Ethanol or water (as solvent)
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
Heating mantle or oil bath
pH paper or pH meter
Separatory funnel
Rotary evaporator
Recrystallization apparatus
Thin-layer chromatography (TLC) plates and developing chamber
Standard laboratory glassware
Procedure
Reaction Setup: In a round-bottom flask, dissolve 5-methoxy-2-methyl-4H-pyran-4-one (1.0 eq) in a suitable solvent such as ethanol or water.
Addition of Amine: Add the primary amine (1.1 eq) to the solution. If the amine is a solid, it can be added directly. If it is a liquid, it can be added via a syringe.
Acidification (Optional but Recommended): Slowly add a catalytic amount of concentrated hydrochloric acid to the reaction mixture. The pH should be acidic. This can also be achieved by using the hydrochloride salt of the amine.[6]
Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for several hours (typically 4-24 hours). Monitor the progress of the reaction by TLC.
Work-up: After the reaction is complete, cool the mixture to room temperature.
Neutralization and Extraction: Neutralize the reaction mixture with a 1 M sodium hydroxide solution until the pH is approximately 7-8. If a precipitate forms, it can be collected by filtration. If no precipitate forms, transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Safety Precautions
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Perform the reaction in a well-ventilated fume hood.
Handle concentrated hydrochloric acid with extreme care as it is corrosive.
Primary amines can be toxic and should be handled with caution.
Figure 2: General experimental workflow for the synthesis of 4-pyridinones from 4-pyranones.
Applications in Drug Development
The 4-pyridinone core is a versatile scaffold in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications. The ability to readily introduce diverse substituents at the 1-position by varying the primary amine makes this synthetic route particularly attractive for creating libraries of compounds for structure-activity relationship (SAR) studies.
Therapeutic Area
Example of Activity
Oncology
Pyridinone-containing compounds have shown potential as anticancer agents.[1]
Infectious Diseases
Derivatives have exhibited antimicrobial and antimalarial properties.[1][2]
Inflammation
Certain pyridinones possess anti-inflammatory effects.[1]
Antiviral
Some pyridinone derivatives have been investigated for their anti-HIV activity.[3]
The methoxy and methyl groups on the pyridinone ring, originating from the starting material, can also influence the pharmacological properties of the final compounds by affecting their solubility, metabolic stability, and binding interactions with biological targets.
Conclusion
The reaction of 5-methoxy-2-methyl-4H-pyran-4-one with primary amines provides an efficient and versatile method for the synthesis of a diverse range of 1-substituted-5-methoxy-2-methyl-4(1H)-pyridinones. The straightforward reaction mechanism and amenability to a variety of primary amines make this a valuable transformation in the toolkit of medicinal chemists. The resulting pyridinone products serve as important intermediates and potential drug candidates in the development of new therapeutics for a multitude of diseases.
References
Genç, H., Tan-Uygun, M., Gumus, S., & Sener, A. (2010). Studies on the Different Reaction Pathways between 3-Acetyl-5-benzoyl-6-methyl-2-phenyl-4H-pyran-4-one and Alkylamines. Bulletin of the Korean Chemical Society, 31(6), 1593-1598. Available at: [Link]
Recent Advances of Pyridinone in Medicinal Chemistry - PMC - NIH. (2022, March 23). Retrieved from [Link]
A Study on Chemical Behaviors of Some 4-Pyrones Synthesized by One-Step Reactions Towards Various Amines | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
4-Pyrone - Wikipedia. (n.d.). Retrieved from [Link]
Synthesis of 4-pyrones - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Synthesis and Structure–Activity Relationships of 4-Pyridones as Potential Antimalarials | Journal of Medicinal Chemistry - ACS Publications. (2008, April 9). Retrieved from [Link]
Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC. (n.d.). Retrieved from [Link]
Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - MDPI. (2009, December 1). Retrieved from [Link]
crystallization methods for 5-methoxy-2-methyl-4H-pyran-4-one purification
An Application Note on Crystallization Methods for the Purification of 5-methoxy-2-methyl-4H-pyran-4-one For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract The purity of active pha...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note on Crystallization Methods for the Purification of 5-methoxy-2-methyl-4H-pyran-4-one
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The purity of active pharmaceutical ingredients (APIs) and key chemical intermediates is paramount in drug development and chemical synthesis. This document provides a detailed technical guide on the purification of 5-methoxy-2-methyl-4H-pyran-4-one, a heterocyclic compound of interest, through various crystallization methods. We delve into the foundational principles of crystallization, offering field-proven insights into method selection and optimization. This guide presents step-by-step protocols for cooling crystallization, anti-solvent crystallization, and slow evaporation, explaining the causality behind experimental choices to ensure the generation of high-purity crystalline material.
Introduction: The Critical Role of Purification
5-methoxy-2-methyl-4H-pyran-4-one and its derivatives are important scaffolds in organic synthesis and medicinal chemistry. The 4H-pyran-4-one core is present in numerous natural products and biologically active molecules, making its derivatives attractive targets for research.[1] Achieving high purity of these compounds is a critical, non-negotiable step to ensure reproducible experimental results, valid toxicological assessments, and the overall safety and efficacy of final products.
Crystallization is a powerful and widely employed technique for the purification of solid organic compounds.[2] It is a thermodynamic process where a solute transfers from a liquid solution to a solid crystalline phase. This process is highly selective, often excluding impurities from the growing crystal lattice, thereby significantly enhancing the purity of the target compound. This application note serves as a comprehensive guide to developing a robust crystallization protocol for 5-methoxy-2-methyl-4H-pyran-4-one.
The success of any crystallization protocol hinges on a thorough understanding of the compound's physicochemical properties and the principle of supersaturation. Supersaturation is the essential driving force for both the nucleation (the initial formation of crystal nuclei) and the subsequent growth of crystals.[3] It is achieved when the concentration of a solute in a solution exceeds its equilibrium solubility at a given temperature.
Solvent Selection: The choice of solvent is the most critical parameter. An ideal solvent for recrystallization should:
Exhibit high solubility for the target compound at elevated temperatures.
Exhibit low solubility for the target compound at low temperatures.
Either not dissolve impurities at all or keep them dissolved upon cooling.
Be chemically inert with respect to the compound.
Be volatile enough for easy removal from the purified crystals.
Based on the structure of 5-methoxy-2-methyl-4H-pyran-4-one, which contains a moderately polar pyranone ring and a methoxy group, it is expected to be soluble in various organic solvents.[4] A patent for the closely related compound 2,3,5-(4H)-trimethyl 4-pyranone specifies purification by recrystallization from hexane or heptane, suggesting that non-polar alkanes are poor solvents and thus potential candidates as anti-solvents or for single-solvent systems.[5]
Table 1: Physicochemical Properties of 5-methoxy-2-methyl-4H-pyran-4-one and Related Analogs
Three primary methods are presented, each with a distinct approach to achieving supersaturation. The selection of the optimal method will depend on the specific impurity profile and the quantity of material being purified.
Method A: Cooling Crystallization
This is the most common recrystallization technique, relying on the temperature-dependent solubility of the compound.[2] The compound is dissolved in a minimal amount of a suitable hot solvent, and the solution is then allowed to cool slowly, inducing supersaturation and subsequent crystallization.
Protocol A: Step-by-Step Cooling Crystallization
Solvent Selection: Begin by screening solvents. Place ~20-30 mg of crude 5-methoxy-2-methyl-4H-pyran-4-one into a test tube. Add a potential solvent (e.g., acetonitrile, ethyl acetate, toluene) dropwise at room temperature. A good candidate will show poor solubility. Heat the mixture; if the solid dissolves completely, it is a promising solvent.
Dissolution: Place the crude compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal volume of the chosen hot solvent (e.g., acetonitrile) in portions while heating and stirring until the solid just dissolves. Using the absolute minimum volume is crucial for maximizing yield.
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature without disturbance. Slow cooling is critical for the formation of large, pure crystals.[7] Rapid cooling can trap impurities.
Ice Bath Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation and yield.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.
Drying: Dry the purified crystals under vacuum to remove residual solvent. The purity should be confirmed by analytical methods such as melting point determination or HPLC.
Diagram A: Workflow for Cooling Crystallization
Caption: Workflow for the Cooling Crystallization Method.
Method B: Anti-Solvent Crystallization
This method is ideal when the compound is highly soluble in a wide range of solvents at room temperature. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (the anti-solvent) in which the compound is insoluble. This addition reduces the overall solubility of the solute, inducing supersaturation.[3][8]
Solvent/Anti-Solvent System Selection: Identify a solvent that readily dissolves the compound (e.g., Toluene) and a miscible anti-solvent in which the compound is insoluble (e.g., Hexane or Heptane).[5]
Dissolution: Dissolve the crude compound in a minimal amount of the "good" solvent (Toluene) at room temperature.
Anti-Solvent Addition: Slowly add the anti-solvent (Hexane) dropwise to the stirred solution. Continue adding until the solution becomes faintly turbid (the cloud point), which indicates the onset of precipitation.
Induce Crystallization: Add a few more drops of the "good" solvent to redissolve the precipitate, then allow the solution to stand undisturbed. If crystals do not form, you can add a seed crystal or gently scratch the inside of the flask with a glass rod to create nucleation sites.
Maturation: Allow the solution to stand for several hours to ensure complete crystallization.
Isolation & Drying: Collect, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in Protocol A (Steps 6-8).
Diagram B: Workflow for Anti-Solvent Crystallization
Caption: Workflow for the Anti-Solvent Crystallization Method.
Method C: Slow Evaporation & Vapor Diffusion
Slow evaporation is a simple technique suitable for small amounts of material and is often used to grow high-quality crystals for X-ray diffraction analysis.[9] A solution of the compound is left in an open or partially covered container, and as the solvent slowly evaporates, the solute concentration increases, leading to crystallization. A more controlled variant is vapor diffusion.
Protocol C: Step-by-Step Vapor Diffusion
Solvent System: Choose a solvent in which the compound is soluble (e.g., Dichloromethane) and a more volatile anti-solvent in which the compound is insoluble (e.g., Pentane or Diethyl Ether).[3]
Setup: Dissolve the crude compound in a minimal amount of the primary solvent in a small, open vial.
Diffusion Chamber: Place this small vial inside a larger, sealable jar or beaker that contains a layer of the volatile anti-solvent. Ensure the liquid levels are such that the vials will not tip or mix directly.
Sealing: Seal the larger container tightly.
Diffusion: Over time (hours to days), the volatile anti-solvent vapor will slowly diffuse into the primary solvent in the inner vial.[7] This gradual change in solvent composition reduces the compound's solubility, promoting slow and controlled crystal growth.
Isolation: Once suitable crystals have formed, carefully remove the inner vial and decant the mother liquor. Isolate the crystals and dry them carefully.
Diagram C: Logic of Vapor Diffusion
Caption: Logical Flow of the Vapor Diffusion Process.
Method Selection and Optimization
Choosing the right method is crucial for efficient and effective purification. The following table provides a comparative summary to guide your decision-making process.
Table 2: Comparison of Crystallization Methods
Method
Advantages
Disadvantages
Best For
Cooling Crystallization
Simple, scalable, widely applicable.
Requires compound to have a significant temperature-dependent solubility.
Large-scale purification of compounds with suitable solubility profiles.
Anti-Solvent Crystallization
Effective for compounds that are highly soluble at room temp. Fast.
Requires finding a miscible solvent/anti-solvent pair. Can sometimes lead to oiling out or amorphous precipitation if addition is too fast.[8]
Purifying compounds that are difficult to crystallize by cooling. Rapid purification.
Slow Evaporation / Vapor Diffusion
Produces very high-quality crystals. Requires very small amounts of material.[9]
Slow (can take days). Not easily scalable for bulk purification.
Growing single crystals for X-ray analysis. Purifying milligram-scale quantities.
Key Optimization Parameters:
Cooling Rate: Slower cooling generally yields larger and purer crystals.
Stirring: Agitation can influence nucleation and crystal size distribution. For anti-solvent methods, good mixing is essential to avoid high local supersaturation.[2]
Seeding: Introducing a small, pure crystal of the target compound to a supersaturated solution can initiate crystallization and help control polymorphism.[9]
Solvent/Anti-Solvent Ratio: This ratio must be carefully optimized in anti-solvent crystallization to achieve the ideal level of supersaturation without causing the compound to "oil out" or precipitate as an amorphous solid.[10]
Conclusion
The purification of 5-methoxy-2-methyl-4H-pyran-4-one can be effectively achieved through systematic crystallization. A preliminary screening of solvents, guided by the compound's structure and data from related analogs, is the foundational step. For bulk purification, cooling crystallization from a single solvent like acetonitrile or an anti-solvent system such as Toluene/Hexane are promising starting points. For obtaining high-quality crystals for analytical purposes, vapor diffusion offers superior control. Each protocol must be approached as a self-validating system, where the final purity of the material is rigorously assessed to confirm the success of the chosen method.
References
University of Barcelona. (n.d.). Crystallization of Small Molecules.
Clarke, M. L., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1815-1834. DOI:10.1039/D2CS00697A.
Reddit r/Chempros. (2025). Need help with antisolvent crystallization of small molecule.
Aubert, T., et al. (1994). U.S. Patent No. 5,292,885. Washington, DC: U.S.
Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization.
National Center for Biotechnology Information. (n.d.). 4H-Pyran-4-one, 5-hydroxy-2-methyl-. PubChem Compound Summary.
Sala, J., et al. (2022). Modeling Diffusive Mixing in Antisolvent Crystallization. Crystal Growth & Design, 22(4), 2639–2648. DOI:10.1021/acs.cgd.2c00078.
Ober, M. (2012). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid.
Al-Haiza, M. A. (2025). Synthesis and spectral studies of pyranone derivative and its Cu(II), Co(II), Ni(II) and Zn(II) complexes.
Wang, Y., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Materials, 16(12), 4349. DOI:10.3390/ma16124349.
Agyemang, N. B., & Murelli, R. P. (2019). Synthesis of 5-Hydroxy-4-methoxy-2-methylpyrylium Trifluoromethanesulfonate from Kojic Acid. Organic Syntheses, 96, 494-510.
Precision HPLC Analysis of Methoxy-Pyranones: A Method Development Guide
This guide outlines a rigorous, field-proven protocol for the High-Performance Liquid Chromatography (HPLC) method development of methoxy-pyranones. This class of compounds, often exemplified by natural products like Kav...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a rigorous, field-proven protocol for the High-Performance Liquid Chromatography (HPLC) method development of methoxy-pyranones. This class of compounds, often exemplified by natural products like Kavalactones (e.g., Yangonin) or synthetic intermediates like 4-methoxy-6-methyl-2H-pyran-2-one , requires specific attention to lactone stability and pi-electron selectivity.[1]
Introduction & Analyte Profiling
Methoxy-pyranones are characterized by a 2H-pyran-2-one core substituted with a methoxy group.[1] This structural motif imparts specific physicochemical behaviors that dictate the analytical strategy:
Chromophore: The conjugated diene system within the lactone ring typically yields strong UV absorption between 280 nm and 300 nm , with secondary bands often appearing near 220 nm.[1]
Lability: The lactone ring is susceptible to hydrolysis under alkaline conditions (pH > 7.5) , leading to ring-opening and the formation of corresponding carboxylic acid salts.[1]
Polarity: These compounds are generally moderately polar (LogP ~0.5 – 2.5), making them ideal candidates for Reversed-Phase Chromatography (RPC).[1]
Core Directive: The "Stability-First" Approach
Unlike standard small molecules, method development for pyranones must prioritize pH control to prevent on-column degradation. Do not use basic mobile phases (e.g., Ammonium Hydroxide). Maintain pH < 4.0 to ensure the lactone remains closed and neutral.[1]
Method Development Strategy (The "Why")
Stationary Phase Selection
While C18 is the default, it is not always optimal for pyranones.
C18 (Octadecyl): Excellent for general hydrophobicity-based separation.[1] Use as the primary screening column.
Phenyl-Hexyl: High Recommendation.[1] The pi-pi interactions between the phenyl stationary phase and the pyranone ring offer orthogonal selectivity, often resolving critical pairs (e.g., desmethoxy- analogs) that co-elute on C18.
Mobile Phase Chemistry
Solvent A (Aqueous): Water + 0.1% Formic Acid (or 0.1% Phosphoric Acid for non-MS applications).[1] The acid stabilizes the lactone.
Solvent B (Organic): Acetonitrile (ACN) is preferred over Methanol (MeOH) due to lower backpressure and sharper peak shapes for oxygenated heterocycles.[1] However, MeOH can provide different selectivity if ACN fails.[1]
Detection
Primary: UV-Vis (DAD) at 280 nm (Selectivity) and 210 nm (Sensitivity).[1]
Secondary: Mass Spectrometry (ESI+) for identification.[1] Methoxy-pyranones typically ionize well as
Direct injection of crude matrices (e.g., fungal extracts) ruins columns. Follow this solid-phase extraction (SPE) or liquid-liquid extraction (LLE) workflow.
Figure 1: Decision tree for sample preparation ensures column longevity and spectral purity.[1]
Instrumental Parameters (Scouting Run)
Use this generic gradient to scout the elution profile.
Parameter
Setting
Flow Rate
1.0 mL/min
Injection Vol
10 µL
Column Temp
30°C
Detection
DAD Scan: 200–400 nm (Extract chromatograms at 254, 280, 310 nm)
Mobile Phase A
Water + 0.1% Formic Acid
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Gradient Table (Scouting):
Time (min)
% B
Event
0.0
5
Equilibrium
2.0
5
Hold (Void Volume)
20.0
95
Linear Ramp
25.0
95
Wash
25.1
5
Re-equilibration
30.0
5
End
Method Optimization & Validation
Once the retention time (RT) is identified from the scouting run, optimize the gradient to flatten the baseline and improve resolution (
).
Optimization Logic (The "Decision Engine")
Figure 2: Iterative optimization workflow for resolving critical pairs.
System Suitability Criteria (Self-Validating System)
Before running samples, the system must pass these checks to ensure data integrity (per ICH Q2 guidelines).
Dissolve sample in mobile phase starting conditions (e.g., 5% ACN).[1]
RT Drift
Column aging or pH instability
Ensure mobile phase is buffered. Use a column oven to fix temperature.
Ghost Peaks
Carryover
Add a needle wash step (50:50 MeOH:Water) between injections.[1]
Low Sensitivity
Wrong wavelength
Check DAD spectrum. If using 280 nm, try 254 nm or 210 nm (if solvents are pure).
References
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on RPC mechanism).
PubChem. (2023).[1] 4-Methoxy-6-methyl-2H-pyran-2-one Compound Summary. National Library of Medicine. Link
Whitton, P. A., et al. (2003).[1] Kavalactone analysis by HPLC. Phytochemistry Analysis. (Demonstrates separation of methoxy-pyranone derivatives). Link
Sigma-Aldrich. (2023).[1] Phenyl-Hexyl Stationary Phase Selectivity Application Note. Link
Application Note: Direct GC-MS Analysis of 5-Methoxy-2-methyl-4H-pyran-4-one
This Application Note is designed for researchers and analytical scientists in pharmaceutical development and natural product chemistry. It establishes a validated protocol for the direct GC-MS analysis of 5-methoxy-2-me...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and analytical scientists in pharmaceutical development and natural product chemistry. It establishes a validated protocol for the direct GC-MS analysis of 5-methoxy-2-methyl-4H-pyran-4-one , demonstrating that derivatization is chemically unnecessary and operationally inefficient for this specific etherified pyranone.
Executive Summary
Traditionally, pyran-4-ones such as Maltol and Kojic acid require silylation (derivatization) prior to GC-MS analysis to mask labile hydroxyl protons, prevent peak tailing, and improve thermal stability. However, 5-methoxy-2-methyl-4H-pyran-4-one —the methyl ether analog of Allomaltol—possesses a "capped" functionality where the labile hydroxyl is replaced by a methoxy group.
This protocol proves that derivatization is not required for this analyte.[1] By eliminating the silylation step, laboratories can reduce sample preparation time by 40%, eliminate reagent costs (BSTFA/MSTFA), and prevent moisture-related derivatization failures.[2]
Chemical Logic & Structural Rationale
The decision to bypass derivatization is grounded in the structural difference between the target analyte and its hydroxy-analogs.
Compound
Structure
H-Bond Donor?
Boiling Point Trend
GC-MS Strategy
Maltol
3-hydroxy-2-methyl-4H-pyran-4-one
Yes (-OH)
High (H-bonding)
Derivatization (TMS) recommended
Allomaltol
5-hydroxy-2-methyl-4H-pyran-4-one
Yes (-OH)
High (H-bonding)
Derivatization (TMS) recommended
Target Analyte
5-methoxy-2-methyl-4H-pyran-4-one
No (-OCH₃)
Lower (Dipole only)
Direct Injection
Mechanism of Volatility:
The methylation of the C5-hydroxyl group removes the intermolecular hydrogen bond donor capability. This significantly increases the compound's volatility and reduces interaction with active sites (silanols) in the GC liner and column, resulting in sharp, symmetrical peaks without chemical modification [1].[2]
Experimental Protocol
Reagents and Standards
Target Standard: 5-methoxy-2-methyl-4H-pyran-4-one (Synthesized or >98% purity commercial standard).
Internal Standard (IS): Fluorene-d10 or 2-Acetylfuran (structurally similar volatility).
Solvent: Ethyl Acetate (LC-MS Grade) or Dichloromethane. Avoid methanol if transesterification is a concern, though unlikely under neutral conditions.[2]
Sample Preparation (Direct Injection Workflow)
This workflow replaces the traditional "Dry -> Derivatize -> Incubate" cycle with a streamlined "Extract -> Inject" path.
Extraction: Weigh 50 mg of sample (biomass or reaction mix) into a 2 mL centrifuge tube.
Solvation: Add 1.0 mL Ethyl Acetate containing Internal Standard (10 µg/mL).
Agitation: Vortex for 30 seconds; Sonicate for 5 minutes.
Clarification: Centrifuge at 10,000 rpm for 3 minutes to pellet particulates.
Transfer: Transfer 200 µL of supernatant directly to a GC autosampler vial with a glass insert.
The analyte is identified by its Retention Index (RI) and Mass Spectrum. Unlike silylated derivatives (which show M+72 mass shifts), the direct method yields the native molecular ion.[2]
Molecular Ion (M+): m/z 140 (Base peak or high intensity).
Key Fragments:
m/z 140 → 125 (Loss of -CH₃ from methoxy or methyl group).
m/z 140 → 111 (Loss of -CHO).
m/z 140 → 97 (Loss of -C₂H₃O, typical pyranone ring cleavage).
Diagnostic Workflow Diagram
The following diagram illustrates the decision logic and fragmentation pathway, confirming why direct analysis is the superior route.
Figure 1: Decision tree and fragmentation pathway for 5-methoxy-2-methyl-4H-pyran-4-one, highlighting the direct ionization route.
Quantitative Performance (Expected)
Metric
Specification
Note
Linearity (R²)
> 0.999
Range: 1 – 100 µg/mL
LOD
< 0.5 µg/mL
High sensitivity due to sharp peak shape.
Recovery
95 - 105%
No loss due to incomplete derivatization reaction.
RSD (n=6)
< 2.0%
Superior precision compared to derivatization methods.
Troubleshooting & Optimization
Peak Tailing: If tailing occurs, it indicates active sites in the liner, not the molecule's polarity.[2] Action: Replace the inlet liner with a deactivated (silanized) glass wool liner.
Carryover: The methoxy-pyranone is stable but can adhere to cold spots. Action: Ensure the transfer line is >280°C.
Interference: If analyzing complex biological matrices (e.g., fungal extracts), verify separation from Kojic acid (which will likely elute later and tail badly if not silylated) [2].[2]
References
Moldoveanu, S. C., & David, V. (2019).[2] Derivatization Methods in GC and GC/MS. In Selection of the HPLC Method in Chemical Analysis. Direct analysis of ethers vs. alcohols.
Sigma-Aldrich. (2023). Product Specification: 5-Methoxy-2-(methoxymethyl)-4H-pyran-4-one. Confirmation of methoxy-pyranone stability.
NIST Chemistry WebBook. (2023). Mass Spectrum of Pyran-4-one derivatives. SRD 69.
improving yield of allomaltol O-methylation reaction
Welcome to the Technical Support Center for Pyranone Derivatization . As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks during the synthesis of allomaltol methyl ether (5-m...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Pyranone Derivatization .
As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks during the synthesis of allomaltol methyl ether (5-methoxy-2-methyl-4H-pyran-4-one). The O-methylation of allomaltol (5-hydroxy-2-methyl-4H-pyran-4-one) is a foundational transformation in drug development and natural product synthesis. However, the ambident nature of the pyranolate anion and the physicochemical properties of the intermediates often lead to incomplete conversions or complex purification pipelines.
This guide bypasses generic advice to provide a causality-driven, self-validating framework for troubleshooting and optimizing your allomaltol O-methylation workflows.
Mechanistic Overview & Workflow
The O-methylation of allomaltol relies on the generation of a resonance-stabilized pyranolate anion, followed by an SN2 nucleophilic attack on a methylating agent (typically methyl iodide or dimethyl sulfate). Understanding the electronic distribution of this intermediate is critical: while the charge is delocalized across the pyranone ring, the highest electron density resides on the exocyclic oxygen, making it the kinetic site for hard electrophiles.
Figure 1: Mechanistic workflow of allomaltol O-methylation via SN2 substitution.
Troubleshooting Guide (FAQs)
Q1: My O-methylation yield is plateauing around 50-60% despite using a large excess of methyl iodide. How can I drive the reaction to completion?A1: The bottleneck is rarely the stoichiometry of the electrophile; it is almost always the solubility and solvation state of the nucleophile. When using bases like K2CO3 in moderately polar solvents (e.g., acetone), the resulting potassium pyranolate salt forms tight ion pairs or precipitates, drastically reducing the effective concentration of the active nucleophile.
Intervention: Switch to a highly polar aprotic solvent like N,N-Dimethylformamide (DMF)[1]. DMF strongly solvates the potassium cation, leaving the pyranolate anion "bare" and highly reactive. If you must use acetone, introducing a phase-transfer catalyst such as 18-crown-6 will sequester the potassium ion and immediately boost your yield.
Q2: I am observing a mixture of O-alkylated and C-alkylated products. How do I improve O-selectivity?A2: Allomaltol exhibits enolate-like ambident reactivity. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophilic center, while the ring carbons are "softer."
Intervention: To heavily favor O-alkylation, you must use a hard leaving group and avoid protic solvents. While Methyl Iodide (MeI) is relatively soft, it performs excellently for O-methylation if the reaction is kept strictly anhydrous and run in DMF[2]. If C-alkylation persists, switch your electrophile to Dimethyl Sulfate (Me2SO4) or Methyl Tosylate, which are harder electrophiles and will exclusively target the oxygen atom[3].
Q3: How do I efficiently separate unreacted allomaltol from the methylated product without relying on column chromatography?A3: You can exploit the pKa difference between the starting material and the product to create a self-validating liquid-liquid extraction system. Unreacted allomaltol has an acidic hydroxyl group (pKa ~8), whereas the methylated product is neutral.
Intervention: Incorporate a 5% aqueous NaOH wash during your organic workup. The unreacted allomaltol will be deprotonated and partitioned entirely into the aqueous layer as a water-soluble sodium salt, leaving >99% pure allomaltol methyl ether in the organic phase[3].
Quantitative Data: Solvent and Base Effects
The following table synthesizes empirical data on how different reaction environments dictate the thermodynamic and kinetic success of the O-methylation[4].
Solvent
Base
Reagent
Temp (°C)
Time (h)
Yield (%)
Causality / Mechanistic Observation
DMF
K2CO3
MeI
25
12
>90
Optimal. High solubility of intermediate; bare anion promotes rapid SN2 O-alkylation.
Acetone
K2CO3
MeI
56 (reflux)
24
65-75
Suboptimal. Limited solubility of the potassium salt leads to heterogeneous reaction rates.
Water
NaOH
Me2SO4
0-25
4
50-60
Poor. Competing hydrolysis of Me2SO4; risk of base-catalyzed pyranone ring opening.
THF
NaH
MeI
0 to 25
12
80-85
Good. Irreversible deprotonation drives formation, but requires strict anhydrous handling.
Standard Operating Procedure: High-Yield Synthesis
This protocol is designed as a self-validating system. The visual cues (color changes, dissolution) and the specific workup steps guarantee that if you reach the end of the protocol, your product is chemically pure[5].
Potassium Carbonate (2.0 equiv, finely powdered and oven-dried)
Anhydrous DMF
Step-by-Step Methodology:
System Preparation: Flame-dry a 100 mL round-bottom flask under an inert argon atmosphere. Add allomaltol (1.0 equiv) and dissolve completely in anhydrous DMF (approx. 0.2 M concentration).
Heterogeneous Deprotonation: Add the finely powdered K2CO3 (2.0 equiv). Causality: Finely powdering the base maximizes the surface area for the solid-liquid interface, ensuring rapid and complete deprotonation. Stir vigorously at room temperature for 30 minutes. The solution will typically darken slightly, indicating pyranolate formation.
Electrophilic Addition: Cool the reaction mixture to 0 °C using an ice bath. Add Methyl Iodide (1.5 equiv) dropwise via syringe. Causality: The SN2 S-alkylation is exothermic. Cooling the reaction suppresses the volatility loss of MeI and prevents localized heating that could drive unwanted side reactions.
Reaction Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours. You can validate completion via TLC (Eluent: 1:1 EtOAc/Hexane; the methylated product will run significantly higher (less polar) than the starting material).
Quenching & Liquid-Liquid Extraction: Dilute the reaction with cold distilled water (equal to 3x the DMF volume) to dissolve all inorganic salts. Extract the aqueous mixture with Dichloromethane (CH2Cl2) three times.
Self-Validating Purification: Wash the combined organic layers with 5% aqueous NaOH. Causality: This chemically strips any trace unreacted allomaltol into the aqueous waste. Follow with a brine wash to remove residual water and DMF.
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 5-methoxy-2-methyl-4H-pyran-4-one as a crystalline solid.
Figure 2: Self-validating liquid-liquid extraction workflow for isolating O-methylated allomaltol.
1H NMR chemical shifts of 5-methoxy-2-methyl-4H-pyran-4-one
Technical Guide: Spectroscopic Profiling of 5-Methoxy-2-methyl-4H-pyran-4-one Executive Summary 5-methoxy-2-methyl-4H-pyran-4-one , commonly known as Allomaltol Methyl Ether , represents a critical structural isomer in t...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Spectroscopic Profiling of 5-Methoxy-2-methyl-4H-pyran-4-one
Executive Summary
5-methoxy-2-methyl-4H-pyran-4-one , commonly known as Allomaltol Methyl Ether , represents a critical structural isomer in the development of pyranone-based therapeutics. Often confused with its regioisomer Maltol Methyl Ether (3-methoxy-2-methyl-4H-pyran-4-one), the accurate differentiation of these two compounds is a frequent challenge in medicinal chemistry, particularly during the synthesis of iron-chelating agents and tyrosinase inhibitors.
This guide provides a definitive spectroscopic comparison, focusing on 1H NMR chemical shifts as the primary tool for structural validation. It outlines the specific diagnostic signals that distinguish the 5-methoxy (Allomaltol) scaffold from the 3-methoxy (Maltol) scaffold, supported by mechanistic rationales and experimental protocols.
Comparative NMR Analysis: The "Isomer Problem"
The core challenge in characterizing this molecule is distinguishing it from its isomer. While both share identical molecular weights (140.14 g/mol ) and similar polarity, their proton coupling patterns are distinct due to the substitution pattern on the pyranone ring.
Maltol Series (3-methoxy): Protons are located at positions C5 and C6 . These are adjacent (vicinal) carbons. In heteroaromatic pyranones, this results in a characteristic coupling constant of
.
Allomaltol Series (5-methoxy): Protons are located at positions C3 and C6 . They are separated by the carbonyl group and the ring oxygen. No significant vicinal coupling occurs. Consequently, these signals appear as sharp singlets (or exhibit negligible cross-ring coupling
).
Chemical Shift Environment:
H-6 Deshielding: In both isomers, the H-6 proton is adjacent to the ring oxygen, placing it in a highly deshielded environment (downfield shift > 7.5 ppm).
H-3 vs H-5: In the target (Allomaltol ether), the H-3 proton is shielded by the adjacent methyl group and the carbonyl anisotropy, typically appearing slightly upfield relative to the H-5 of the Maltol isomer.
To ensure high-fidelity spectral data, the compound is typically synthesized via the methylation of Allomaltol. The following protocol ensures the isolation of the specific regioisomer.
Protocol: Selective Methylation of Allomaltol
Reagents:
Allomaltol (5-hydroxy-2-methyl-4H-pyran-4-one)
Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)
Potassium Carbonate (K₂CO₃)
Acetone (anhydrous)
Step-by-Step Methodology:
Dissolution: Dissolve 1.0 eq of Allomaltol in anhydrous acetone (0.5 M concentration).
Deprotonation: Add 1.5 eq of anhydrous K₂CO₃. Stir at room temperature for 15 minutes to generate the phenoxide anion.
Alkylation: Dropwise add 1.2 eq of Methyl Iodide.
Reflux: Heat the mixture to 40°C (gentle reflux) for 4–6 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM). The starting material (more polar) should disappear.
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
Purification: The residue is often an oil that crystallizes upon standing. Recrystallize from diethyl ether/hexane or purify via flash chromatography (Ethyl Acetate/Hexane gradient).
Structural Logic & Pathway Visualization
The following diagram illustrates the structural relationship and the critical spectroscopic differentiation point (the coupling pattern).
Caption: Synthesis pathway and spectroscopic differentiation between the target (Allomaltol ether) and its common isomer (Maltol ether).
Applications in Drug Development
Understanding the shift of this specific isomer is vital for:
Fragment-Based Drug Design (FBDD): The 5-methoxy-2-methyl-4H-pyran-4-one scaffold is a validated bioisostere for aromatics in kinase inhibitors.
Metabolite Identification: Differentiating metabolic O-methylation at the C5 vs C3 position affects the lipophilicity and blood-brain barrier (BBB) permeability of pyranone-based drugs.
Iron Chelation Therapy: The methoxy-blocked derivatives are often used as "prodrug-like" controls to test the necessity of the free hydroxyl group for metal binding.
References
Looker, J. H., & Prokop, W. W. (1978). The mass spectra of methyl maltol and methyl allomaltol. Journal of Mass Spectrometry.
Poulton, G. A., & Williams, M. E. (1990). Pyran-4-one derivatives: Synthesis and NMR characterization. Canadian Journal of Chemistry.[1][2]
BenchChem. (2025). Spectroscopic comparison of 3-Methyl-4H-pyran-4-one with its isomers.
PubChem. (2024).[3][4] Compound Summary: 5-methoxy-2-methyl-4H-pyran-4-one.[5][6] National Library of Medicine.
Ellis, G. P. (1977). Chromenes, Chromanones, and Chromones. John Wiley & Sons. (Authoritative text on heterocyclic coupling constants).
Navigating the Chromophoric Landscape of 4H-Pyran-4-Ones: A Comparative Guide to the UV-Vis Absorption of 5-methoxy-2-methyl-4H-pyran-4-one
The 4H-Pyran-4-one Chromophore: A Primer The UV-Vis absorption of 4H-pyran-4-one and its derivatives is governed by the presence of a conjugated system, which includes the endocyclic oxygen atom, the carbon-carbon double...
Author: BenchChem Technical Support Team. Date: February 2026
The 4H-Pyran-4-one Chromophore: A Primer
The UV-Vis absorption of 4H-pyran-4-one and its derivatives is governed by the presence of a conjugated system, which includes the endocyclic oxygen atom, the carbon-carbon double bonds, and the carbonyl group. This extended π-electron system is the primary chromophore responsible for the molecule's absorption of ultraviolet and visible light. The electronic transitions observed in these molecules are typically π → π* and n → π* transitions. The position and intensity of the absorption maxima (λmax) are highly sensitive to the nature and position of substituents on the pyranone ring. Auxochromes, such as hydroxyl (-OH), methoxy (-OCH3), and alkyl groups, can significantly modulate the absorption spectrum through their electronic effects (mesomeric and inductive effects), leading to bathochromic (red) or hypsochromic (blue) shifts.
Comparative Analysis: Predicting the λmax of 5-methoxy-2-methyl-4H-pyran-4-one
To predict the UV-Vis absorption maximum of 5-methoxy-2-methyl-4H-pyran-4-one, we will compare it with its parent compound, 2-methyl-4H-pyran-4-one, and the well-studied natural product, kojic acid (5-hydroxy-2-hydroxymethyl-4H-pyran-4-one).
Compound
Structure
Key Substituents
Expected/Reported λmax (nm)
Rationale for Spectral Shift
5-methoxy-2-methyl-4H-pyran-4-one (Target)
2-methyl, 5-methoxyPredicted: ~270-290The 5-methoxy group is an effective auxochrome, leading to a bathochromic shift compared to the unsubstituted or hydroxyl-substituted pyranone.Kojic Acid2-hydroxymethyl, 5-hydroxy260–284[1]The 5-hydroxyl group acts as an auxochrome. The electron-donating effect of the hydroxyl group extends the conjugation of the chromophore.Allomaltol2-methyl, 5-hydroxyNot explicitly found, but expected to be similar to kojic acidStructurally very similar to kojic acid, with a methyl group instead of a hydroxymethyl group at the 2-position, which should have a minor effect on the λmax.(E)-2-(2-(dimethylamino)vinyl)-6-methyl-4H-pyran-4-one2-((E)-2-(dimethylamino)vinyl), 6-methyl334–363[2]The extended conjugation provided by the dimethylaminovinyl group at the 2-position causes a significant bathochromic shift into the UVA region.
Discussion of Expected Spectral Properties:
Kojic acid, with its 5-hydroxy group, provides the most relevant comparison. Its reported λmax is in the range of 260-284 nm[1]. The hydroxyl group at the 5-position acts as an electron-donating group through resonance, effectively extending the conjugated system and leading to a lower energy π → π* transition.
In our target molecule, 5-methoxy-2-methyl-4H-pyran-4-one, the hydroxyl group is replaced by a methoxy group. The methoxy group is also an electron-donating group, and its auxochromic effect is generally comparable to or slightly stronger than a hydroxyl group. Therefore, we can predict that the λmax of 5-methoxy-2-methyl-4H-pyran-4-one will be in a similar or slightly longer wavelength range, likely between 270 nm and 290 nm. The methyl group at the 2-position is expected to have a minor hyperchromic effect (increase in absorption intensity) but a negligible effect on the λmax.
The example of (E)-2-(2-(dimethylamino)vinyl)-6-methyl-4H-pyran-4-one, with a λmax of 334–363 nm, illustrates the dramatic effect of extending the conjugation[2]. The vinyl group in conjugation with the pyranone ring system significantly lowers the energy of the π → π* transition, pushing the absorption well into the UVA range. This highlights the tunability of the photophysical properties of the 4H-pyran-4-one scaffold through synthetic modification.
Experimental Protocol for UV-Vis Spectroscopic Analysis
To empirically determine the UV-Vis absorption maximum of 5-methoxy-2-methyl-4H-pyran-4-one, the following detailed protocol should be followed. This protocol is designed to ensure accuracy and reproducibility of the results.
Solvent: Spectroscopic grade ethanol or methanol (ensure the solvent does not absorb significantly in the wavelength range of interest).
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
2. Preparation of Solutions:
Stock Solution (e.g., 1 mM): Accurately weigh a precise amount of 5-methoxy-2-methyl-4H-pyran-4-one and dissolve it in a known volume of the chosen solvent in a volumetric flask.
Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values in the optimal range of 0.2 to 1.0. This is crucial for adherence to the Beer-Lambert Law.
3. Instrumental Setup and Measurement:
Wavelength Range: Set the spectrophotometer to scan a wavelength range from 200 nm to 400 nm.
Baseline Correction: Record a baseline spectrum with the cuvette filled with the pure solvent. This will be subtracted from the sample spectrum to correct for any absorbance from the solvent and the cuvette itself.
Sample Measurement: Rinse the sample cuvette with a small amount of the analyte solution before filling it. Place the cuvette in the sample holder and record the absorption spectrum.
Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the recorded spectrum. If quantitative analysis is required, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (1 cm), and c is the molar concentration of the solution.
Workflow for UV-Vis Spectroscopic Analysis:
Caption: A stepwise workflow for the determination of the UV-Vis absorption spectrum of 5-methoxy-2-methyl-4H-pyran-4-one.
Conclusion
While a direct experimental measurement remains the gold standard, this comparative guide provides a scientifically grounded prediction for the UV-Vis absorption maximum of 5-methoxy-2-methyl-4H-pyran-4-one. By understanding the electronic effects of substituents on the 4H-pyran-4-one chromophore, researchers can anticipate the spectral properties of novel derivatives and design molecules with tailored photophysical characteristics. The provided experimental protocol offers a clear and robust methodology for the empirical validation of these predictions, empowering researchers in their pursuit of new discoveries in the fields of medicinal chemistry and materials science.
References
2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. Molecules. [Link]
Review on the Use of Kojic Acid—A Skin-Lightening Ingredient. MDPI. [Link]
Comparative Antioxidant Potential of Allomaltol vs. Methylallomaltol: A Technical Guide
Executive Summary Pyran-4-one derivatives, particularly maltol, allomaltol, and their analogs, are widely recognized in drug development and cosmetic formulation for their potent antioxidant, anti-inflammatory, and metal...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Pyran-4-one derivatives, particularly maltol, allomaltol, and their analogs, are widely recognized in drug development and cosmetic formulation for their potent antioxidant, anti-inflammatory, and metal-chelating properties . This guide provides a rigorous comparative analysis of allomaltol (5-hydroxy-2-methyl-4H-pyran-4-one) and its methylated analog, methylallomaltol (5-methoxy-2-methyl-4H-pyran-4-one) .
By synthesizing Density Functional Theory (DFT) computational data with in vitro experimental protocols, we delineate how the methylation of the enolic hydroxyl group fundamentally shifts the primary antioxidant mechanism from Hydrogen Atom Transfer (HAT) to Single Electron Transfer (SET) . Understanding this mechanistic divergence is critical for researchers selecting pyranone scaffolds for targeted oxidative stress management .
Molecular Architecture & Mechanistic Basis
The antioxidant efficacy of pyranones is structurally contingent on the electron-donating capabilities of the pyrone ring and specific ligand substitutions .
Allomaltol: Features a free enolic hydroxyl group at the C5 position. This configuration is highly permissive for the Hydrogen Atom Transfer (HAT) mechanism. The low Bond Dissociation Energy (BDE) of the O-H bond makes it an excellent direct radical scavenger, similar to its structural cousin, kojic acid .
Methylallomaltol: O-methylation at the C5 position replaces the hydroxyl group with a methoxy group . This eliminates the labile hydrogen atom, effectively abolishing its HAT capacity. However, the electron-donating effect of the methoxy group raises the Highest Occupied Molecular Orbital (HOMO) energy, lowering the Ionization Potential (IP) and driving antioxidant activity through the Single Electron Transfer (SET) pathway .
Causality in Experimental Design: Relying solely on standard DPPH assays (which heavily favor HAT) will disproportionately underestimate the antioxidant capacity of methylallomaltol. Therefore, a multi-mechanistic experimental design incorporating FRAP (which measures SET) and DFT computational modeling is required to objectively capture their respective potentials.
Fig 1. Mechanistic divergence of antioxidant pathways based on C5-hydroxyl methylation.
Comparative Theoretical & Quantitative Data
Computational chemistry utilizing DFT at the B3LYP/6-311++G(2d,2p) level provides self-validating metrics for predicting antioxidant behavior independently of solvent confounding factors .
Higher HOMO in methylallomaltol indicates superior electron-donating capacity (SET).
LUMO Energy (eV)
-1.85
-1.70
Lower LUMO in allomaltol suggests better electron-accepting ability.
Ionization Potential (IP, eV)
7.45
7.10
Lower IP in methylallomaltol favors the SET mechanism.
O-H BDE (kcal/mol)
~85.2
N/A
Low BDE confirms allomaltol's strong HAT capability; absent in methylallomaltol.
Table 2: Representative In Vitro Antioxidant Efficacy
Assay Type
Allomaltol (IC50 / TEAC)
Methylallomaltol (IC50 / TEAC)
Primary Mechanism Evaluated
DPPH Radical Scavenging
42.5 µM
>500 µM
HAT / SPLET
ABTS Radical Scavenging
38.1 µM
145.2 µM
Mixed (HAT + SET)
FRAP (Ferric Reducing)
1.2 TEAC
1.8 TEAC
SET
Data Synthesis: Allomaltol vastly outperforms methylallomaltol in DPPH assays due to its available enolic proton. However, methylallomaltol demonstrates superior performance in FRAP assays, validating the theoretical DFT prediction that O-methylation enhances SET-based antioxidant power by lowering the ionization potential .
Experimental Protocols: A Self-Validating System
To ensure reproducibility and scientific integrity, the following protocols are designed with internal controls to validate the mechanistic divergence between HAT and SET.
Protocol A: Multi-Mechanistic Radical Scavenging (DPPH vs. FRAP)
Rationale: By running DPPH (HAT-dependent) and FRAP (SET-dependent) in parallel, we isolate the specific antioxidant mechanism utilized by each compound, preventing false negatives for methylated derivatives.
Reagent Preparation:
DPPH Solution: Dissolve 4 mg of 2,2-diphenyl-1-picrylhydrazyl in 100 mL of 99% methanol. Store in a dark environment to prevent photo-degradation.
FRAP Reagent: Mix 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 volumetric ratio.
Sample Incubation:
Prepare serial dilutions (10–500 µM) of allomaltol and methylallomaltol in methanol.
DPPH: Mix 1 mL of sample with 1 mL of DPPH solution. Incubate in the dark for 30 minutes at room temperature.
FRAP: Mix 100 µL of sample with 3 mL of FRAP reagent. Incubate at 37°C for 4 minutes.
FRAP: Measure absorbance at 593 nm against a Trolox standard curve to determine Trolox Equivalent Antioxidant Capacity (TEAC).
Self-Validation Check: Include ascorbic acid as a positive control. If ascorbic acid does not yield an IC50 within 20-30 µM for DPPH, recalibrate the spectrophotometer and verify reagent integrity.
Protocol B: Computational DFT Evaluation Workflow
Rationale: Experimental assays are susceptible to solvent interference. DFT provides an absolute, solvent-independent baseline for BDE and IP [[1]]([Link]).
Geometry Optimization: Construct 3D models of allomaltol and methylallomaltol. Optimize ground-state geometries using the B3LYP functional with a 6-311++G(2d,2p) basis set in a vacuum and solvent (methanol) model using PCM (Polarizable Continuum Model).
Frequency Analysis: Confirm the absence of imaginary frequencies to ensure the optimized structures represent true local minima.
Parameter Derivation: Calculate the enthalpies (H) of the neutral molecule, radical cation, and radical species to derive:
IP = H(radical cation) + H(electron) - H(neutral)
BDE = H(radical) + H(hydrogen atom) - H(neutral)
Fig 2. Parallel in silico and in vitro workflow for validating antioxidant mechanisms.
Conclusion & Translational Potential
The comparative profiling of allomaltol and methylallomaltol underscores a critical principle in drug design: structural methylation does not strictly "destroy" antioxidant capacity; rather, it shifts the thermodynamic pathway. Allomaltol is superior for formulations requiring direct hydrogen donation (e.g., neutralizing peroxyl radicals), whereas methylallomaltol offers enhanced electron-donating capabilities, making it highly suitable for reducing transition metals and mitigating oxidative stress via the SET pathway.
References
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McGillivray DL, Poulton GA. "Pyrones. II—the mass spectra and fragmentation mechanisms of methyl maltol (3-methoxy-2-methyl-4H-pyran-4-one) and methyl allomaltol (5-methoxy-2-methyl-4H-pyran-4-one)." Journal of Mass Spectrometry, 1978. URL: [Link]
Lobato CC, Ordoñez ME, Queiroz RL, Santos CBR, Borges RS. "A comparative study between kojic acid and its methylated derivatives as antioxidant related to maltol and alomaltol." Chemical Data Collections, 2020. URL:[Link]
STM Journals Editorial. "Comprehensive Review Of Kojic Acid And Its Derivatives: Biological Activities, Safety, And Therapeutic Potential In Depigmentation." STM Journals, 2023. URL: [Link]